N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 147025-05-6
VCID: VC21085408
InChI: InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
SMILES: CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Molecular Formula: C18H35NO6
Molecular Weight: 361.5 g/mol

N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS No.: 147025-05-6

Cat. No.: VC21085408

Molecular Formula: C18H35NO6

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide - 147025-05-6

Specification

CAS No. 147025-05-6
Molecular Formula C18H35NO6
Molecular Weight 361.5 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
Standard InChI Key SVEBILVFMHQNKO-DUQPFJRNSA-N
Isomeric SMILES CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
SMILES CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Canonical SMILES CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Introduction

Chemical Identity and Structure

Basic Identification

N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a synthetic derivative of N-acetylglucosamine featuring a decoxy (C10H21O-) substituent at the 2-position. This compound is registered with CAS No. 147025-05-6 and has been cataloged in chemical databases with detailed structural information. The compound belongs to a family of modified carbohydrates that contain an N-acetyl group, similar to naturally occurring N-acetyl glucosamine (NAG) which is found in various human tissues . The systematic stereochemical notation in the name (2R,3R,4R,5S,6R) precisely defines the three-dimensional arrangement of atoms within the molecule, which is critical for its biological recognition and activity.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula: C18H35NO6

  • Molecular Weight: 361.5 g/mol

  • IUPAC Name: N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

  • Standard InChI: InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1

  • Standard InChIKey: SVEBILVFMHQNKO-DUQPFJRNSA-N

The molecular structure consists of a glucosamine ring with an N-acetyl group at the C-2 position, hydroxyl groups at C-4 and C-5, a hydroxymethyl group at C-6, and a distinctive decoxy chain attached to the anomeric carbon. This combination of hydrophilic and lipophilic elements in the structure suggests amphiphilic properties that could be relevant for membrane interactions or drug delivery applications.

Structural Relationship to N-acetylglucosamine

Comparison with Parent Compound

N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is derived from N-acetylglucosamine (NAG), which is a natural amino sugar found in various human tissues . NAG itself has the molecular formula C8H15NO6 and a molecular weight of 221.2078 g/mol . The key structural difference is the substitution of the hydroxyl group at the anomeric carbon (C-1) of NAG with a decoxy chain in the target compound. This modification significantly alters the compound's properties, increasing its lipophilicity while maintaining the essential N-acetyl functionality that is often important for biological recognition.

Stereochemical Considerations

The stereochemistry of this compound is crucial for its biological activity and is explicitly defined in its name. The oxan (pyranose) ring has specific configurations at positions 2R, 3R, 4R, 5S, and 6R. This stereochemical arrangement is important because biological systems often recognize and interact with carbohydrates based on their three-dimensional structure. The modification with a decoxy group maintains the stereochemistry of the parent glucosamine structure while introducing new physicochemical properties.

Data Compilation and Analysis

Physical and Chemical Properties

The available data for N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can be summarized in the following table:

PropertyValueSource
CAS Registry Number147025-05-6
Molecular FormulaC18H35NO6
Molecular Weight361.5 g/mol
IUPAC NameN-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChIKeySVEBILVFMHQNKO-DUQPFJRNSA-N
PubChem Compound ID18805108
Last Modified (Database Entry)July 17, 2023

Structural Comparison with Related Compounds

Comparing the target compound with related N-acetylglucosamine derivatives provides insight into structural trends:

CompoundMolecular FormulaMolecular WeightKey Structural Feature
N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamideC18H35NO6361.5 g/molDecoxy chain at C-2 position
N-Acetyl-D-glucosamineC8H15NO6221.2078 g/molUnmodified NAG structure

Research Gaps and Future Directions

Current Limitations in Research

Based on the available search results, there appears to be limited published research specifically focused on N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. The current gaps in knowledge include:

  • Detailed synthesis protocols and optimization strategies

  • Comprehensive physicochemical characterization

  • Specific biological activities and mechanisms of action

  • Structure-activity relationships compared to other NAG derivatives

  • Potential therapeutic applications and pharmacokinetic profiles

Suggested Research Directions

Future research on this compound could profitably focus on:

  • Development of efficient synthetic routes with high stereoselectivity

  • Evaluation of anti-inflammatory properties similar to those observed with other NAG derivatives

  • Assessment of membrane interactions and cellular uptake facilitated by the decoxy chain

  • Investigation of potential applications in glycobiology and drug delivery

  • Computational studies to predict protein-carbohydrate interactions

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